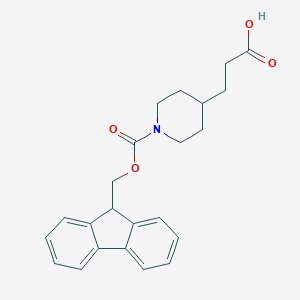

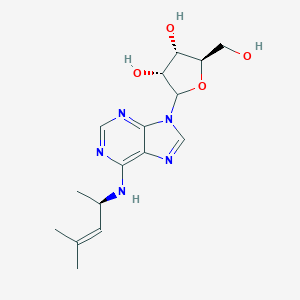

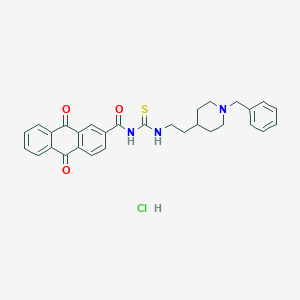

![molecular formula C8H14FNO2 B115679 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 146726-40-1](/img/structure/B115679.png)

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

説明

“tert-butyl N-[trans-2-fluorocyclopropyl]carbamate” is a chemical compound with the CAS Number: 146726-40-1. Its molecular weight is 175.2 and its IUPAC name is tert-butyl (1R,2R)-2-fluorocyclopropylcarbamate . It is a carbamate derivative .

Chemical Reactions Analysis

Carbamates, including “tert-butyl N-[trans-2-fluorocyclopropyl]carbamate”, are known to participate in various chemical reactions . They can modulate inter- and intramolecular interactions with target enzymes or receptors .科学的研究の応用

Synthesis and Structural Insights

Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a compound involved in various synthesis processes and structural studies. Haufe et al. (2002) discussed its structural features, particularly highlighting the synthesis of monofluorinated cyclopropanecarboxylates. This process involves transition metal-catalyzed reactions, enabling the creation of compounds like tert-butyl trans- and cis-2-fluoro-2-phenylcyclopropanecarboxylates with high enantiomeric excess. The solid-state structures of such compounds, especially the cis-configurated fluorinated phenylcyclopropane derivatives, are noted for their close intermolecular contacts, offering insights into their molecular interactions (Haufe et al., 2002).

Insecticide Synthesis

In the realm of agricultural chemistry, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate serves as a precursor in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. Brackmann et al. (2005) outlined the synthesis process of these analogues, which involves a cocyclization step of an appropriately protected (1-aminocyclopropyl)methyl derivative with specific reactants. This synthesis process not only highlights the compound's relevance in creating effective insecticides but also showcases its versatility in organic synthesis (Brackmann et al., 2005).

Organic Synthesis Applications

The compound's utility extends to various domains of organic synthesis. Crockett and Koch (2003) discussed its role in photochemical ring contraction processes, leading to the creation of cyclopropanone derivatives (Crockett & Koch, 2003). Additionally, Lebel and Leogane (2005) explored its use in a one-pot Curtius rearrangement process, a method that leads to the formation of tert-butyl carbamate in high yields under mild conditions, demonstrating its value in streamlined synthetic procedures (Lebel & Leogane, 2005).

Molecular Structure Studies

Studies on the molecular structure and vibrational spectra of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate derivatives have provided valuable insights into their conformation and stability. Arslan and Demircan (2007) utilized Hartree-Fock and density functional theory calculations to investigate the bond lengths, angles, and vibrational frequencies, contributing to a deeper understanding of the compound's molecular properties (Arslan & Demircan, 2007).

特性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSDKMQGCVVQBV-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。